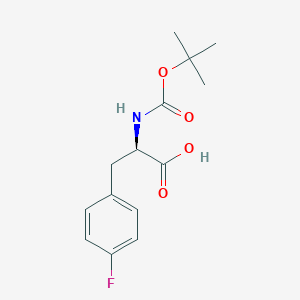
Boc-2-nitro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-nitro-D-phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group attached to the phenyl ring. This compound is widely used in peptide synthesis and proteomics research due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-nitro-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine with a Boc group. The process begins with the reaction of D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is extracted using organic solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient stirrers, reflux condensers, and temperature control systems ensures high yield and purity. The final product is typically purified through crystallization and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Boc-2-nitro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc group removal.
Major Products:
Reduction: 2-amino-D-phenylalanine.
Substitution: D-phenylalanine derivatives with various functional groups.
Scientific Research Applications
Boc-2-nitro-D-phenylalanine has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Serves as a building block in the study of protein structure and function.
Industry: Utilized in the production of pharmaceuticals and biochemical research.
Mechanism of Action
The mechanism of action of Boc-2-nitro-D-phenylalanine involves its role as a protected amino acid derivative. The Boc group provides stability during peptide synthesis, preventing unwanted reactions at the amino group. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions. The nitro group can be reduced to an amino group, allowing for further functionalization .
Comparison with Similar Compounds
- Boc-2-nitro-L-phenylalanine
- Boc-3-(2-nitrophenyl)-L-alanine
- Boc-2-methoxy-L-phenylalanine
Uniqueness: Boc-2-nitro-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the presence of both Boc and nitro groups. This combination provides distinct reactivity and stability, making it valuable in peptide synthesis and other applications .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHMNGMAJNWNBP-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














